4-Fluoro-3-nitrodifluoromethylbenzene

Hydrogen Bond Donor CF2H Bioisostere Lipophilic Hydrogen Bond

4-Fluoro-3-nitrodifluoromethylbenzene (CAS 121058-19-3; also designated 4-(difluoromethyl)-1-fluoro-2-nitrobenzene, CAS 61324-89-8) is a polyhalogenated aromatic building block featuring a difluoromethyl (-CF₂H), fluoro, and nitro substitution pattern on a benzene core. The difluoromethyl group confers a hydrogen bond donating capacity (Abraham acidity parameter A ≈ 0.11-0.14) comparable to anilines and thiophenols, while the electron-withdrawing nitro and fluoro substituents activate the ring for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
Cat. No. B12113685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrodifluoromethylbenzene
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C([N+](=O)[O-])(F)F)F
InChIInChI=1S/C7H4F3NO2/c8-6-4-2-1-3-5(6)7(9,10)11(12)13/h1-4H
InChIKeyCHNLAIVQHPLILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrodifluoromethylbenzene (CAS 121058-19-3): Procurement Specifications and Key Properties for Pharmaceutical Intermediates


4-Fluoro-3-nitrodifluoromethylbenzene (CAS 121058-19-3; also designated 4-(difluoromethyl)-1-fluoro-2-nitrobenzene, CAS 61324-89-8) is a polyhalogenated aromatic building block featuring a difluoromethyl (-CF₂H), fluoro, and nitro substitution pattern on a benzene core [1]. The difluoromethyl group confers a hydrogen bond donating capacity (Abraham acidity parameter A ≈ 0.11-0.14) comparable to anilines and thiophenols, while the electron-withdrawing nitro and fluoro substituents activate the ring for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . Standard commercial specifications for this compound include a minimum purity of 98% (GC) and a molecular formula of C₇H₄F₃NO₂ with a molecular weight of 191.11 g/mol [2].

4-Fluoro-3-nitrodifluoromethylbenzene: Why Trifluoromethyl or Other Halogenated Analogs Cannot Be Directly Substituted


Direct substitution of 4-fluoro-3-nitrodifluoromethylbenzene with its trifluoromethyl analog (4-fluoro-3-nitrobenzotrifluoride, CAS 367-86-2) or other halogenated nitrobenzenes is inadvisable due to fundamentally distinct physicochemical properties and reactivity profiles. The difluoromethyl (-CF₂H) group is a unique hydrogen bond donor, whereas the trifluoromethyl (-CF₃) group is exclusively a hydrogen bond acceptor and is considerably more lipophilic (Hansch π = 0.88 for CF₃ vs π ≈ 0.3 for CF₂H) [1]. This difference in hydrogen bonding capacity directly impacts target binding affinity in drug discovery contexts, as the -CF₂H moiety can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, while -CF₃ cannot [2]. Furthermore, the differential electron-withdrawing effects of -CF₂H versus -CF₃ alter the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions, which are critical for downstream functionalization in synthetic routes [3]. The following quantitative evidence section details these non-interchangeable differences.

4-Fluoro-3-nitrodifluoromethylbenzene: A Quantitative Comparative Evidence Guide Against Closest Analogs for Scientific Selection


Hydrogen Bond Donor Capacity: CF₂H vs. CF₃ in 4-Fluoro-3-nitrodifluoromethylbenzene Analogs

The difluoromethyl (-CF₂H) group in 4-fluoro-3-nitrodifluoromethylbenzene is a measurable hydrogen bond donor (HBD), a property absent in the trifluoromethyl (-CF₃) analog (4-fluoro-3-nitrobenzotrifluoride, CAS 367-86-2). Quantitative measurements using Abraham's hydrogen bond acidity scale yield an A value of 0.11-0.14 for -CF₂H, which is comparable to aniline (A = 0.11) and thiophenol (A = 0.13), whereas -CF₃ has an A value of 0.0 [1]. This HBD capacity arises from the polarization of the C-H bond by the two adjacent fluorine atoms, enabling the -CF₂H group to engage in stabilizing intermolecular interactions with hydrogen bond acceptors in biological targets, such as protein backbone carbonyls or water molecules in binding pockets [2].

Hydrogen Bond Donor CF2H Bioisostere Lipophilic Hydrogen Bond

Lipophilicity Modulation: Quantitative logP and π Comparison of CF₂H vs. CF₃ Substituents

The difluoromethyl (-CF₂H) group provides a distinct lipophilicity profile compared to the trifluoromethyl (-CF₃) group. The Hansch hydrophobic substituent constant (π) for -CF₂H is approximately 0.3-0.4, whereas for -CF₃ it is 0.88 [1]. This translates to a calculated logP difference of approximately 0.5-0.6 log units lower for the -CF₂H analog. Experimental logP values for the target compound are reported as 3.19 (calculated from partition coefficient measurements), while the -CF₃ analog (4-fluoro-3-nitrobenzotrifluoride) is expected to have a logP > 3.7 based on the π additive contribution model [2]. This lower lipophilicity of the -CF₂H analog can be advantageous in drug discovery for reducing non-specific protein binding, mitigating phospholipidosis risk, and improving aqueous solubility.

Lipophilicity Hansch π Parameter CF2H vs CF3

Metabolic Stability: Oxidative Defluorination Susceptibility of CF₂H vs. CF₃ in Aromatic Systems

The difluoromethyl (-CF₂H) group exhibits different metabolic stability profiles compared to trifluoromethyl (-CF₃) when incorporated into aromatic scaffolds. In vitro microsomal stability studies on structurally related drug-like molecules demonstrate that the -CF₂H moiety is susceptible to oxidative defluorination by cytochrome P450 (CYP) enzymes, with measurable formation of fluoride ion or further metabolites, whereas -CF₃ groups are generally metabolically inert under identical conditions [1]. This susceptibility can be strategically leveraged in drug design to introduce a soft metabolic site, reducing the potential for accumulation or long half-life issues. Conversely, in applications where extreme metabolic stability is required, the -CF₃ analog may be preferred. Quantitative intrinsic clearance (CLint) values for -CF₂H-containing aromatics can vary significantly depending on the electronic environment of the ring, but are consistently higher than for their -CF₃ counterparts in matched molecular pairs [2].

Metabolic Stability CYP450 Oxidation In Vitro Clearance

Synthetic Accessibility: Catalyst-Free Fluorination Route for 4-Fluoro-3-nitrobenzotrifluoride Analog and Implications for Difluoromethyl Analog

A recent patent (CN-117658818-A, 2024) discloses a catalyst-free preparation method for the closely related analog 4-fluoro-3-nitrobenzotrifluoride via fluorination of 4-chloro-3-nitrobenzotrifluoride with potassium fluoride (KF) in an organic solvent [1]. The method reports high yield and purity with short reaction times and reduced waste, indicating favorable process economics for this class of compounds. While direct process data for 4-fluoro-3-nitrodifluoromethylbenzene is not disclosed in this patent, the structural analogy suggests that similar halogen exchange chemistry could be applicable for its preparation from the corresponding chloro-difluoromethyl precursor, offering a potentially scalable and cost-effective synthetic route compared to more complex multi-step sequences involving diazonium chemistry or direct electrophilic fluorination [2]. This contrasts with alternative synthetic approaches that require expensive fluorinating agents (e.g., DAST, Deoxo-Fluor) or transition metal catalysts.

Fluorination Halogen Exchange Process Chemistry

Electrophilic Reactivity: Nitro Group Activation for SNAr and Cross-Coupling in 4-Fluoro-3-nitrodifluoromethylbenzene

The combination of a fluoro substituent ortho or para to a nitro group creates a highly activated site for nucleophilic aromatic substitution (SNAr). In 4-fluoro-3-nitrodifluoromethylbenzene (specifically 4-(difluoromethyl)-1-fluoro-2-nitrobenzene, CAS 61324-89-8), the fluorine atom is positioned ortho to the nitro group and para to the difluoromethyl group, rendering it susceptible to facile displacement by nucleophiles (e.g., amines, alkoxides, thiols) under mild conditions [1]. This reactivity profile is distinct from the meta-substituted isomer (1-fluoro-2-nitro-3-(difluoromethyl)benzene) where the fluorine is not activated by the nitro group. The difluoromethyl group itself exerts an electron-withdrawing inductive effect (σI ≈ 0.4) which further polarizes the C-F bond, enhancing the rate of SNAr relative to non-fluorinated or alkyl-substituted analogs [2]. Additionally, the bromo or iodo analogs (if the fluoro were replaced) would exhibit different reactivity in transition metal-catalyzed cross-coupling, but this specific fluoro-nitro scaffold is optimized for SNAr diversification.

Nucleophilic Aromatic Substitution SNAr Cross-Coupling

4-Fluoro-3-nitrodifluoromethylbenzene: High-Value Procurement Scenarios in Medicinal Chemistry and Agrochemical Research


Medicinal Chemistry: Lead Optimization Requiring Lipophilic Hydrogen Bond Donor (CF₂H Bioisostere Replacement)

4-Fluoro-3-nitrodifluoromethylbenzene is a preferred building block for medicinal chemistry programs seeking to replace a hydroxyl (-OH), thiol (-SH), or amine (-NH) moiety with a metabolically stable, lipophilic hydrogen bond donor. The -CF₂H group offers a measured hydrogen bond acidity (A ≈ 0.11-0.14) comparable to aniline and thiophenol, enabling retention of key hydrogen bonding interactions with the target protein while modulating lipophilicity (logP ≈ 3.2) and membrane permeability [1]. This is particularly valuable in optimizing CNS-penetrant candidates where balancing hydrogen bonding capacity and lipophilicity is critical for achieving favorable brain exposure. The nitro group can be subsequently reduced to an amine for further diversification or incorporated into heterocyclic cores, making this compound a versatile entry point for constructing complex drug-like molecules containing the -CF₂H pharmacophore [2].

Agrochemical Discovery: Design of Crop Protection Agents with Optimized Metabolic Fate

The unique metabolic profile of the -CF₂H group in 4-fluoro-3-nitrodifluoromethylbenzene is strategically advantageous in agrochemical research, where controlled environmental persistence is often a critical design parameter. Unlike the environmentally persistent -CF₃ group, the -CF₂H moiety is susceptible to oxidative defluorination, providing a built-in biodegradation pathway that can mitigate bioaccumulation concerns while maintaining sufficient stability for field efficacy [1]. The compound serves as a precursor for synthesizing fluorinated aryl amines, which are common motifs in herbicides (e.g., diphenyl ether class) and fungicides. The activated fluoro group allows for efficient SNAr introduction of amine or alkoxy substituents, enabling rapid analog generation for structure-activity relationship (SAR) studies targeting specific pests or pathogens [2].

Organic Synthesis: Nucleophilic Aromatic Substitution (SNAr) Diversification Platform

4-Fluoro-3-nitrodifluoromethylbenzene functions as a highly activated electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions. The ortho-nitro group strongly activates the fluoro substituent for displacement by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, under mild conditions (room temperature to 80°C in polar aprotic solvents) [1]. This enables efficient introduction of diverse functional groups onto the aromatic ring while preserving the difluoromethyl moiety for downstream applications. Following SNAr, the nitro group can be reduced to an aniline derivative, which can then undergo diazotization and subsequent Sandmeyer reactions or transition metal-catalyzed cross-couplings, providing orthogonal functionalization handles. This sequential reactivity makes the compound an ideal building block for constructing complex, polyfunctional aromatic scaffolds in both academic and industrial research settings [2].

Chemical Process Development: Evaluation of Scalable Halogen Exchange Routes to Fluorinated Intermediates

Recent advances in catalyst-free fluorination chemistry, exemplified by patent CN-117658818-A for the -CF₃ analog, suggest that 4-fluoro-3-nitrodifluoromethylbenzene may be accessible via a similarly economical and scalable halogen exchange process from the corresponding chloro-difluoromethyl precursor [1]. For procurement specialists and process chemists evaluating building block supply chains, this synthetic accessibility translates to potential advantages in cost of goods (COGS), reduced reliance on expensive or hazardous fluorinating reagents, and improved scalability for multi-kilogram production. The compound thus represents not only a chemically differentiated building block but also a potentially more supply-chain-secure option compared to analogs requiring more complex or less atom-economical synthetic routes [2].

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